molecular formula C20H18N4O B1678508 Pki-166 CAS No. 187724-61-4

Pki-166

Cat. No.: B1678508
CAS No.: 187724-61-4
M. Wt: 330.4 g/mol
InChI Key: XRYJULCDUUATMC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGFR/HER1/HER2 Inhibitor PKI166 is a pyrrolo-pyrimidine epidermal growth factor receptor (EGFR) protein kinase inhibitor with anti-tumor activity. PKI-166 reversibly inhibits HER1 and HER2 tyrosine kinases, belong to the epidermal growth factor receptor family, thereby inhibiting tumor growth and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYJULCDUUATMC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346629
Record name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187724-61-4
Record name PKI 166
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187724-61-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PKI-166
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PKI-166: A Comprehensive Technical Review of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-166 is a potent, orally bioavailable, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's biological activity and therapeutic potential. The subsequent sections will detail its inhibitory profile, impact on cellular signaling, preclinical efficacy, and clinical pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various solid tumors. This compound was developed as a small molecule inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling. This targeted approach offers a promising therapeutic strategy for cancers dependent on the EGFR pathway.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that selectively targets the tyrosine kinase activity of EGFR and HER2 receptors.[1] By blocking the autophosphorylation of EGFR, this compound effectively abrogates the downstream signaling cascades that promote tumor growth and survival.[2]

Impact on Cellular Signaling

Upon inhibition of EGFR by this compound, several key downstream signaling pathways are affected:

  • PI3K/Akt Pathway: Inhibition of EGFR phosphorylation prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, a critical regulator of cell survival and proliferation.[3]

  • MAPK/ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation and differentiation, is also suppressed by this compound-mediated EGFR inhibition.[3][4]

  • JNK Pathway: this compound has been shown to inhibit the phosphorylation of Jun N-terminal kinase (JNK), another member of the MAPK family involved in stress responses and apoptosis.[3]

  • p53 and Cell Cycle Regulation: The compound has been observed to induce the expression of the tumor suppressor p53 and the cell cycle inhibitor p21, while inhibiting the expression of cyclin-D1 and cyclin-E, leading to cell cycle arrest.[3]

  • Apoptosis Induction: this compound promotes apoptosis by altering the Bax/Bcl-2 ratio, triggering the caspase cascade, and subsequent cleavage of PARP.[3] This is further potentiated by the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[3]

The following diagram illustrates the primary signaling pathways affected by this compound.

PKI166_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JNK JNK EGFR->JNK PKI166 This compound PKI166->EGFR Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: this compound Mechanism of Action on EGFR Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

In Vitro Inhibitory Activity
TargetIC50 (nM)Cell LineAssay TypeReference
EGFR0.7-Tyrosine Kinase Assay[2]
EGFR (intracellular kinase domain)0.7-Kinase Assay[5]
c-Src103-Kinase Assay[5]
c-Abl28-Kinase Assay[5]
VEGFR2/KDR327-Kinase Assay[5]
FLT1962-Kinase Assay[5]
c-Kit2210-Kinase Assay[5]
PKC-alpha>100,000-Kinase Assay[5]
Cdc2/cyclin B78,000-Kinase Assay[5]
A431 Cells1000A431MTT Assay (Cytotoxicity)[3]
Preclinical In Vivo Efficacy
Cancer ModelDosageRouteOutcomeReference
Pancreatic Cancer Xenograft100 mg/kg dailyp.o.Significantly decreased median tumor volume[2]
L3.6pl Mouse Xenograft100 mg/kg per day-Reduced tumor growth and metastasis; increased survival[5]
SN12-PM6 Human Renal Cell Carcinoma Orthotopic Model--Reduced tumor growth and inhibited angiogenesis[5]
Phase I Clinical Trial Data
ParameterValueDosing ScheduleReference
Maximum Tolerated Dose (MTD)750 mgOnce daily for 2 weeks every 4 weeks[1][6]
Dose-Limiting ToxicitiesDiarrhea, skin rash, transaminase elevations-[1][6]
PharmacokineticsFast absorption, linear dose-response, no accumulation-[1][6]
Food Effect on PKNo significant influence-[1][6]
Clinical ResponseStable disease in 11 out of 54 patients-[1][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

MTT Assay for Cytotoxicity

This protocol is based on the methodology described for determining the cytotoxic effects of this compound on A431 cells.[3]

Objective: To assess the inhibitory effect of this compound on cell proliferation and viability.

Materials:

  • A431 epidermoid carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A431 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed A431 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with this compound dilutions incubate1->treat_cells incubate2 Incubate for 48/72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for MTT Cytotoxicity Assay.
Western Blot Analysis for Protein Phosphorylation

This protocol is based on the methods used to assess the effect of this compound on the phosphorylation of EGFR, Akt, MAPK, and JNK.[3]

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • A431 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat A431 cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and selective EGFR tyrosine kinase inhibitor with a well-defined mechanism of action. It effectively inhibits EGFR and its downstream signaling pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. Preclinical and early clinical studies have demonstrated its therapeutic potential in various cancer models. The data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals engaged in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound in a broader patient population.

References

PKI-166 (NVP-PKI166, CGP-75166): An In-depth Technical Guide to a Dual EGFR/Her2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-166, also identified by its synonyms NVP-PKI166 and CGP-75166, is a potent, orally bioavailable small molecule inhibitor belonging to the pyrrolo-pyrimidine class.[1] It functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (Her2), key drivers in multiple cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological pathways and workflows.

Core Compound Information

This compound is a synthetic, ATP-competitive inhibitor that targets the kinase domains of both EGFR and Her2.[2] Its development was aimed at overcoming the limitations of single-target therapies by simultaneously blocking two critical oncogenic signaling pathways.

Identifier Information
Synonyms NVP-PKI166, CGP-75166[1]
Chemical Name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol[1][2]
Molecular Formula C₂₀H₁₈N₄O[1][2]
Molecular Weight 330.4 g/mol [1]
CAS Number 187724-61-4[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by reversibly inhibiting the tyrosine kinase activity of both EGFR (HER1) and Her2.[1] This inhibition prevents the autophosphorylation of the receptors, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.[3] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[3][4]

G cluster_membrane cluster_pathways cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway EGFR EGFR (HER1) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 Her2/neu HER2->RAS HER2->PI3K PKI166 This compound PKI166->EGFR Inhibits PKI166->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR and Her2, blocking downstream signaling.

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

The potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) against the target kinases.

Target Kinase IC50 (nM)
EGFR0.7[5][6]
In Vitro Anti-proliferative Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

Cell Line Cancer Type IC50 (µM)
A431Epidermoid Carcinoma1.0[3]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of this compound against EGFR kinase.

Objective: To quantify the IC50 value of this compound against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]

  • ATP

  • Specific peptide substrate (e.g., Y12-Sox)[7]

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted this compound in a 384-well plate for 30 minutes at 27°C.[7]

  • Initiate the kinase reaction by adding 45 µL of a mix containing ATP and the peptide substrate.[7]

  • Allow the reaction to proceed for 30-120 minutes.[7]

  • Terminate the reaction and measure the generated ADP using a luminescence-based method like the ADP-Glo™ assay.

  • Determine the initial velocity of the reaction from the linear phase of the progress curves.[7]

  • Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to calculate the IC50 value.[7]

G start Start preincubation Pre-incubate EGFR with this compound start->preincubation reaction_start Initiate Reaction with ATP and Substrate preincubation->reaction_start incubation Incubate for 30-120 minutes reaction_start->incubation termination Terminate Reaction & Measure ADP incubation->termination analysis Calculate Initial Velocity & Determine IC50 termination->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This protocol describes a method to assess the effect of this compound on the viability of cancer cells.

Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., A431).

Materials:

  • A431 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (serially diluted)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Microplate reader

Procedure:

  • Seed A431 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.[3]

  • Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells for xenograft (e.g., L3.6pl pancreatic cancer cells)[2]

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flank of the immunocompromised mice.

  • Allow tumors to establish and reach a predetermined size.

  • Randomize mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose (e.g., 100 mg/kg per day) and schedule.[2]

  • Administer a vehicle control to the control group.

  • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitor animal weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate the tumor growth inhibition in the treated group compared to the control group.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and Her2 with demonstrated preclinical efficacy. Its ability to target two major oncogenic pathways provides a strong rationale for its use in cancer research and as a potential scaffold for the development of novel anti-cancer therapeutics. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers working in the field of targeted cancer therapy.

References

PKI-166: A Technical Guide to its Role in Apoptosis and Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

PKI-166 is a potent, orally active, small-molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class. It is distinguished by its dual-inhibitory action against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. By blocking the phosphorylation and subsequent activation of these key receptors, this compound effectively disrupts major downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival. This inhibition culminates in cell cycle arrest and the induction of apoptosis through a redox-regulated mechanism involving the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are pivotal drivers in the pathogenesis of numerous human cancers. Their overexpression or constitutive activation leads to uncontrolled cell proliferation, survival, and metastasis.[1] this compound was developed as a targeted therapeutic agent designed to inhibit the intracellular kinase domains of these receptors. Its primary mechanism involves blocking the growth factor-induced phosphorylation of EGFR and HER2, thereby preventing the initiation of downstream signaling.[2][3] This targeted inhibition makes this compound a subject of significant interest in oncology research for its potential to induce programmed cell death (apoptosis) in cancer cells reliant on these pathways.

Mechanism of Action in Cell Signaling

This compound exerts its anti-tumor effects by directly interfering with fundamental signaling pathways that govern cell fate.

Inhibition of EGFR and HER2 Phosphorylation

The primary molecular action of this compound is the inhibition of autophosphorylation of EGFR and HER2 upon ligand binding.[3] This blockade prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the oncogenic signals at their source. Studies have shown that this compound inhibits ligand-induced EGFR phosphorylation in a dose-dependent manner and also blocks HER2 phosphorylation.[3]

Modulation of Downstream Pathways

The inhibition of EGFR/HER2 by this compound has profound effects on two major downstream signaling axes:

  • PI3K/Akt Pathway: This pathway is a crucial mediator of cell survival. By preventing EGFR/HER2 activation, this compound inhibits the phosphorylation of Akt, a key kinase in this pathway.[2] The PI3K-Akt pathway plays a vital role in cellular processes including apoptosis and cell cycle progression.[4]

  • MAPK/ERK Pathway: This cascade is central to cell proliferation. This compound has been demonstrated to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), key components of this pathway.[2]

The simultaneous inhibition of these pathways is critical for the profound anti-proliferative and pro-apoptotic effects of the compound.

Caption: this compound inhibits EGFR/HER2, blocking PI3K/Akt and MAPK pathways.

Induction of Apoptosis

This compound triggers apoptosis through a multi-faceted approach involving both intrinsic mitochondrial pathways and the regulation of key cell cycle proteins.

Intrinsic Pathway Activation

A key event in this compound-induced apoptosis is the stimulation of reactive oxygen species (ROS).[2] This increase in oxidative stress leads to mitochondrial membrane depolarization.[2] The destabilized mitochondria, in turn, influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically causing an imbalance in the Bax/Bcl-2 ratio that favors apoptosis.[2] This triggers the release of cytochrome c, which activates the caspase cascade (including initiator caspase-9 and effector caspase-3), culminating in the cleavage of crucial cellular substrates like Poly (ADP-ribose) polymerase (PARP).[2][5]

Cell Cycle and Tumor Suppressor Regulation

This compound also influences cell cycle machinery to favor apoptosis. It has been shown to inhibit the expression of Cyclin-D1 and Cyclin-E, proteins essential for cell cycle progression.[2] Concurrently, it induces the expression of the tumor suppressor protein p53 and its downstream target, p21, a cyclin-dependent kinase inhibitor.[2] This dual action of halting the cell cycle and activating tumor suppressor pathways contributes significantly to its cytotoxic effects.

Caption: this compound induces apoptosis via cell cycle arrest and the intrinsic pathway.

Quantitative Data and Efficacy

The biological activity of this compound has been quantified in various enzymatic and cellular assays.

In Vitro Kinase Inhibitory Activity

The potency and selectivity of this compound have been determined against a panel of protein kinases. The compound shows high potency for the EGFR intracellular kinase domain and varying levels of inhibition against other related kinases.

KinaseIC50 (µM)Source
EGFR (intracellular kinase domain) 0.0007 [6]
c-Abl0.028[6]
c-Src0.103[6]
VEGFR2/KDR0.327[6]
FLT10.962[6]
c-Kit2.21[6]
Cdc2/cyclin B78[6]
PKC-alpha>100[6]
Cellular Activity

In cellular contexts, this compound demonstrates effective cytotoxicity and induction of apoptotic markers.

Cell LineAssayEndpointResultSource
A431 (Epidermoid Carcinoma)MTT AssayCytotoxicityIC50 = 1.0 µM[2]
A431 (Epidermoid Carcinoma)Flow CytometryApoptosisIncreased sub-G1 cell fraction[2]
A431 (Epidermoid Carcinoma)Western BlotProtein ExpressionInhibition of Cyclin-D1/E, Induction of p53/p21[2]
A431 (Epidermoid Carcinoma)Western BlotProtein PhosphorylationInhibition of p-EGFR, p-Akt, p-MAPK, p-JNK[2]
SKBR3 (Breast Cancer)Western BlotProtein PhosphorylationInhibition of p-EGFR and p-HER2[3]

Key Experimental Protocols

The following sections detail standardized protocols for assays commonly used to evaluate the effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]

MTT_Workflow start Start step1 Seed cells in 96-well plate start->step1 end End step2 Treat with This compound step1->step2 step3 Incubate (e.g., 48h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (1-4h) step4->step5 step6 Add Solubilization Solution step5->step6 step7 Read Absorbance (570 nm) step6->step7 step7->end

Caption: Standard experimental workflow for the MTT cell viability assay.
Western Blotting for Protein Analysis

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels or phosphorylation status.[9][10]

Protocol:

  • Sample Preparation: Treat cells as required (e.g., serum starvation, this compound incubation, EGF stimulation).[3] Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[11][12]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-total-Akt, anti-cleaved-PARP) overnight at 4°C or for 1-2 hours at room temperature.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[11]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

Western_Blot_Workflow start Start step1 Cell Lysis & Protein Quant. start->step1 end Analyze Results step2 SDS-PAGE (Separation) step1->step2 step3 Membrane Transfer step2->step3 step4 Blocking (e.g., Milk/BSA) step3->step4 step5 Primary Antibody Incubation step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 ECL Detection & Imaging step6->step7 step7->end

Caption: General workflow for protein detection via Western Blotting.
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or APC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[13]

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Protocol:

  • Cell Culture: Treat cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry, using appropriate laser excitation and emission filters for the chosen fluorochromes.[13]

AnnexinV_PI_Principle cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis v_cell PS (Inner) v_nucleus DNA v_result Annexin V (-) PI (-) e_cell PS (Outer) e_nucleus DNA e_result Annexin V (+) PI (-) l_cell PS (Outer) l_nucleus DNA Stained l_result Annexin V (+) PI (+)

Caption: Principle of cell status determination using Annexin V and PI staining.

Conclusion

This compound is a potent dual inhibitor of EGFR and HER2 that leverages its targeted action to induce apoptosis in cancer cells. Its mechanism is characterized by the comprehensive shutdown of pro-survival and pro-proliferative signaling pathways (PI3K/Akt and MAPK) and the active induction of the intrinsic apoptotic cascade through redox-mediated signaling. The quantitative data underscore its high potency and its cellular effects confirm its mechanism of action. For researchers in oncology and drug development, this compound serves as a valuable tool compound for studying EGFR/HER2-dependent signaling and represents a promising scaffold for the development of targeted cancer therapeutics. The detailed protocols provided herein offer a standardized framework for evaluating this compound and similar compounds in a preclinical setting.

References

Methodological & Application

Application Notes and Protocols for Determining the Efficacy of PKI-166 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive tumor growth, metastasis, and profound resistance to conventional therapies. The aberrant signaling of growth factor receptors, particularly the Epidermal Growth Factor Receptor (EGFR), is a hallmark of this disease. PKI-166 is a potent, orally active, dual inhibitor of the EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, representing a promising therapeutic agent. These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines and elucidating its mechanism of action through signaling pathway analysis.

Data Presentation: IC50 of this compound in Pancreatic Cancer Cell Lines

Pancreatic Cancer Cell LineTissue of OriginMorphologyIC50 of this compound (µM)
PANC-1DuctEpithelial[Data to be determined]
MiaPaCa-2DuctEpithelial[Data to be determined]
AsPC-1AscitesEpithelial[Data to be determined]
BxPC-3Primary TumorEpithelial[Data to be determined]
Capan-1Liver MetastasisEpithelial[Data to be determined]
SW1990Spleen MetastasisEpithelial[Data to be determined]

Note: The IC50 values for this compound are expected to vary between different pancreatic cancer cell lines due to their unique genetic and phenotypic characteristics.

Experimental Protocols

I. Cell Culture
  • Cell Line Maintenance : Culture pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation : Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Passage the cells upon reaching 80-90% confluency to ensure exponential growth for experiments.

II. Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding :

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment :

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition :

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Visualizations

Signaling Pathways

This compound is known to inhibit the tyrosine kinase activity of both EGFR and VEGFR. The following diagrams illustrate the simplified signaling pathways affected by this compound in pancreatic cancer cells.

EGFR_Signaling_Pathway cluster_0 Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PKI166 This compound PKI166->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition by this compound.

VEGFR_Signaling_Pathway cluster_1 Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PKI166 This compound PKI166->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial AKT AKT PI3K->AKT AKT->Endothelial

Caption: VEGFR signaling pathway inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical flow of experiments to determine the IC50 of this compound and assess its impact on pancreatic cancer cells.

Experimental_Workflow start Start cell_culture Pancreatic Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding drug_treatment This compound Treatment (Serial Dilutions) cell_seeding->drug_treatment incubation Incubation (48-72 hours) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis and IC50 Calculation absorbance->data_analysis end End data_analysis->end

Caption: Workflow for IC50 determination using MTT assay.

Application Notes and Protocols for PKI-166 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 is a potent and selective, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a competitive ATP inhibitor, this compound effectively blocks the autophosphorylation of EGFR, thereby disrupting downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis.[1] These pathways include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling axes. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, particularly in pancreatic and epidermoid carcinomas. This document provides detailed application notes and protocols for the use of this compound in a xenograft animal model of pancreatic cancer.

Mechanism of Action

This compound targets the intracellular tyrosine kinase domain of EGFR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, leading to:

  • Inhibition of Cell Proliferation: By blocking MAPK and Akt signaling, this compound can induce cell cycle arrest.

  • Induction of Apoptosis: The disruption of survival signals, particularly through the PI3K/Akt pathway, promotes programmed cell death in tumor cells.

  • Reduction of Metastasis: Inhibition of EGFR signaling can suppress the expression of matrix metalloproteinases (MMPs) and other factors involved in tumor cell invasion and migration.

Preclinical Animal Model Study Design: Pancreatic Cancer Xenograft

This section outlines a typical study design for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.

Animal Model
  • Species/Strain: Male athymic nude mice.[3]

  • Age: 8-12 weeks.[1]

  • Cell Line: L3.6pl human pancreatic cancer cells.[1][3]

Tumor Implantation
  • L3.6pl cells are harvested during the exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) or a similar appropriate medium.

  • A suspension of 1 x 10^6 to 2 x 10^6 cells in a volume of 50-100 µL is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

Treatment Groups

Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into treatment groups. A typical study may include:

  • Vehicle Control: Oral administration of the vehicle used to formulate this compound.

  • This compound Monotherapy: Oral administration of this compound.

  • Standard-of-Care Control (e.g., Gemcitabine): Administration of a clinically relevant chemotherapeutic agent.

  • Combination Therapy: Concurrent administration of this compound and the standard-of-care agent.

Drug Formulation and Administration
  • This compound Formulation: this compound can be formulated as a suspension for oral gavage. While the exact vehicle from the primary studies is not specified, a common practice for similar compounds is a suspension in sterile deionized water or a solution containing a small amount of a solubilizing agent like DMSO, further diluted in a vehicle such as polyethylene glycol (PEG) or carboxymethylcellulose (CMC).

  • Dosage and Schedule: A dosage of 100 mg/kg of this compound administered daily via oral gavage has been shown to be effective.[1] Treatment typically commences 7 days post-tumor cell implantation and continues for a predefined period (e.g., 28 days).[1]

Efficacy Endpoints
  • Tumor Volume: Measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitored to assess treatment-related toxicity.

  • Survival: The study can be extended to a survival endpoint, where mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, significant weight loss, or other signs of distress).

  • Metastasis: At the end of the study, tissues such as lymph nodes and distant organs can be harvested for histological analysis to assess metastasis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from a representative preclinical study of this compound in a pancreatic cancer xenograft model.

Treatment GroupMedian Tumor Volume (mm³) at Day 35
Vehicle Control (HBSS)~1200
Gemcitabine (125 mg/kg, i.p., twice weekly)~600
This compound (100 mg/kg, p.o., daily)~400
Gemcitabine + this compound~150

Data are approximated from graphical representations in the cited literature.

Treatment GroupMedian Survival Time (Days)
Vehicle Control (HBSS)37
Gemcitabine (125 mg/kg, i.p., twice weekly)56
This compound (100 mg/kg, p.o., daily)70
Gemcitabine + this compound75

Experimental Protocols

Protocol 1: In Vivo Xenograft Study
  • Cell Culture: Culture L3.6pl human pancreatic cancer cells in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Trypsinize the cells, wash with sterile PBS, and resuspend in PBS at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each male athymic nude mouse.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors with calipers 2-3 times per week.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into the desired treatment groups.

  • Drug Preparation: Prepare the this compound suspension for oral administration.

  • Treatment Administration: Administer this compound (100 mg/kg) daily via oral gavage. For combination studies, administer other agents as per their established protocols (e.g., Gemcitabine at 125 mg/kg, intraperitoneally, twice a week).[3]

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Protocol 2: Western Blot for EGFR Phosphorylation
  • Cell Treatment: Plate human pancreatic cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-0.5 µM) for a specified duration (e.g., 1 hour).[1]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Day 7-35) cluster_analysis Data Analysis Cell_Culture L3.6pl Cell Culture Implantation Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound (100 mg/kg, p.o.) Randomization->Group2 Group3 Gemcitabine Randomization->Group3 Group4 Combination Therapy Randomization->Group4 Tumor_Volume Tumor Volume Measurement Group1->Tumor_Volume Body_Weight Body Weight Monitoring Group1->Body_Weight Group2->Tumor_Volume Group2->Body_Weight Group3->Tumor_Volume Group3->Body_Weight Group4->Tumor_Volume Group4->Body_Weight Survival_Analysis Survival Analysis Tumor_Volume->Survival_Analysis Body_Weight->Survival_Analysis Metastasis_Assessment Histological Assessment of Metastasis Survival_Analysis->Metastasis_Assessment

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for PKI-166 Dosage in Nude Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PKI-166, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in nude mouse xenograft models. The following sections detail the recommended dosage, administration protocols, and expected outcomes based on preclinical studies. Additionally, a detailed experimental protocol and diagrams of the relevant signaling pathway and experimental workflow are provided to guide researchers in their study design.

Data Presentation

The quantitative data from preclinical studies on this compound in nude mouse xenograft models are summarized in the tables below for easy reference and comparison.

Table 1: this compound Dosage and Administration in Nude Mouse Xenograft Model

ParameterDetails
Drug This compound
Animal Model Male athymic nude mice (8–12 weeks old)
Tumor Model L3.6pl human pancreatic cancer cell xenograft
Dosage 100 mg/kg
Administration Route Oral (p.o.)
Frequency Daily
Treatment Duration From day 7 to day 35 after xenograft implantation

Table 2: Efficacy of this compound in Pancreatic Cancer Xenograft Model

Treatment GroupOutcome
This compound (100 mg/kg, daily, p.o.)Significantly decreased median tumor volume.[1][2]
Combination Therapy (this compound + Gemcitabine)Greater decrease in median pancreatic tumor volume compared to either agent alone.[2]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1] Key pathways inhibited by this compound include the MAPK/ERK, PI3K/Akt, and JNK pathways.

PKI166_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JNK JNK EGFR->JNK PKI166 This compound PKI166->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JNK->Proliferation EGF EGF EGF->EGFR

This compound inhibits EGFR signaling pathways.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo study using this compound in a nude mouse xenograft model.

Materials
  • This compound

  • Vehicle for oral administration (e.g., Hank's Balanced Salt Solution - HBSS)

  • L3.6pl human pancreatic cancer cells

  • 8-12 week old male athymic nude mice

  • Sterile PBS

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Experimental Workflow

The following diagram outlines the key steps in a typical xenograft study with this compound.

Experimental_Workflow A 1. Cell Culture L3.6pl human pancreatic cancer cells B 2. Cell Preparation Harvest and resuspend cells in sterile PBS A->B C 3. Tumor Implantation Subcutaneous injection of cells into the flank of nude mice B->C D 4. Tumor Growth Allow tumors to reach a palpable size C->D E 5. Randomization Group mice into treatment and control cohorts D->E F 6. Treatment Initiation (Day 7) Daily oral administration of This compound (100 mg/kg) or vehicle E->F G 7. Tumor Measurement Measure tumor volume 2-3 times per week F->G H 8. Treatment Conclusion (Day 35) Euthanize mice and excise tumors for analysis G->H I 9. Data Analysis Compare tumor growth between treatment and control groups H->I

References

Application Notes and Protocols for PKI-166: A Potent Inhibitor of EGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 is a potent, orally bioavailable, and selective dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and HER2/ErbB2 tyrosine kinases.[1][2] As a member of the pyrrolo-pyrimidine class of compounds, this compound functions as an ATP-competitive inhibitor, reversibly binding to the intracellular kinase domain of these receptors.[1] This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[3][4] The aberrant activation of the EGFR signaling pathway is a well-documented driver in the progression of numerous epithelial cancers, making it a prime target for therapeutic intervention.[2][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in preclinical research.

Data Presentation

In Vitro Kinase Inhibition

This compound demonstrates high potency and selectivity for the EGFR and HER2/ErbB2 tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, highlighting its specificity.

Kinase TargetIC50 (µM)
EGFR (intracellular kinase domain) 0.0007 [6]
c-Abl0.028[6]
c-Src0.103[6]
VEGFR2/KDR0.327[6]
FLT10.962[6]
c-Kit2.21[6]
Cdc2/cyclin B78[6]
PKC-alpha>100[6]
FLK>1[6]
c-Met>1[6]
Tek>1[6]
Cellular Activity

This compound effectively inhibits the proliferation of cancer cell lines that are dependent on EGFR signaling. The table below presents the cytotoxic effects of this compound on the A431 epidermoid carcinoma cell line.

Cell LineAssay TypeIC50 (µM)Incubation Time
A431MTT Assay1.048 and 72 hours[3]

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_site Phosphorylation EGFR->P_site Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR Binds PKI166 This compound PKI166->EGFR ATP ATP ATP->P_site Downstream Downstream Signaling (RAS-RAF-MAPK, PI3K-AKT) P_site->Downstream Activates Response Cell Proliferation, Survival, Metastasis Downstream->Response Promotes Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50 against EGFR) Cell_Culture Culture Cancer Cell Lines (e.g., A431, MDA-MB-231) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Western_Blot Western Blot (Analyze p-EGFR levels) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT) (Determine cytotoxic IC50) Treatment->Viability_Assay

References

Application Notes and Protocols: PKI-166 in Pancreatic Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and inherent resistance to conventional therapies. A key driver of PDAC progression is the aberrant signaling of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). EGFR is overexpressed in a significant proportion of pancreatic cancers, correlating with increased tumor growth and metastasis. PKI-166 is a potent, orally bioavailable small molecule inhibitor that selectively targets the tyrosine kinase activity of both EGFR and HER2, making it a valuable tool for investigating the role of these pathways in pancreatic cancer and for preclinical evaluation of dual EGFR/HER2 inhibition as a therapeutic strategy. These application notes provide a summary of the use of this compound in pancreatic cancer research models, along with detailed protocols for its application.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro activity of this compound.

ParameterCell LineValueReference
EGFR Tyrosine Kinase Inhibition (IC50) N/A (Enzymatic Assay)0.7 nM[1]
EGFR Autophosphorylation Inhibition L3.6pl (Human Pancreatic Cancer)Dose-dependent[2][3]
Synergy with Gemcitabine L3.6pl (Human Pancreatic Cancer)This compound (0.03 µM) enhanced gemcitabine-mediated cytotoxicity[1]
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

The data below, from a study by Bruns et al. (2000), demonstrates the in vivo anti-tumor activity of this compound, alone and in combination with gemcitabine, in an orthotopic mouse model using the L3.6pl human pancreatic cancer cell line.[2]

Treatment GroupMedian Tumor Volume (Day 35)Median Survival Time (Days)Tumor Incidence (Day 35)
Control (HBSS) N/A37100%
Gemcitabine (125 mg/kg, i.p., twice weekly) Reduced56100%
This compound (100 mg/kg, p.o., daily) Reduced70100%
This compound + Gemcitabine Significantly Reduced7575%

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway in Pancreatic Cancer

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation HER2 HER2 HER2->Ras Dimerization & Autophosphorylation EGF EGF/TGF-α EGF->EGFR PKI166 This compound PKI166->EGFR Inhibits Kinase Activity PKI166->HER2 Inhibits Kinase Activity Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation in_vitro_workflow cluster_assays Downstream Assays start Start: Pancreatic Cancer Cell Culture treat Treat cells with this compound (various concentrations) start->treat incubate Incubate for specified duration (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (pEGFR, pHER2, pAkt, etc.) incubate->western synergy Combination study with another agent (e.g., Gemcitabine) incubate->synergy data_analysis Data Analysis: IC50 calculation, protein quantification, synergy analysis viability->data_analysis western->data_analysis synergy->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PKI-166 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PKI-166 in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: I am not observing the expected inhibitory effect of this compound on my cancer cell line.

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Confirm Target Expression: First, verify that your cell line expresses the primary targets of this compound, the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This can be done by western blot or flow cytometry.

  • Concentration Optimization: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow it down based on the initial results.

  • Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO[1]. Prepare a concentrated stock in 100% DMSO and dilute it in your cell culture medium immediately before use. The final DMSO concentration in your culture should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity[2][3]. Visually inspect your culture medium for any signs of compound precipitation after dilution.

  • Treatment Duration: The duration of treatment can significantly impact the observed effect. An initial endpoint of 48-72 hours is a good starting point for cytotoxicity assays. For signaling studies (e.g., western blot for p-EGFR), a much shorter treatment time (e.g., 1-4 hours) may be sufficient to observe target inhibition.

  • Acquired Resistance: If you are working with a cell line that has been previously treated with other EGFR inhibitors, it may have developed resistance mechanisms, such as secondary mutations in the EGFR gene (e.g., T790M) or activation of bypass signaling pathways[4][5][6][7].

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound.

A2: Unusually high cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: Your cell line may be exceptionally sensitive to EGFR/HER2 inhibition. Refer to the IC50 values in the data table below to see if your observations are in line with published data for similar cell lines.

  • Off-Target Effects: While this compound is a selective inhibitor, high concentrations can lead to off-target effects[8][9][10]. It is crucial to use the lowest effective concentration that inhibits your target to minimize these effects.

  • Solvent Toxicity: As mentioned, high concentrations of the solvent (DMSO) can be toxic to cells[2][3]. Ensure your vehicle control (medium with the same final DMSO concentration as your highest this compound dose) shows no significant cytotoxicity.

  • Assay-Dependent Variability: The type of cytotoxicity assay used can influence the results. For example, MTT assays measure metabolic activity, which can sometimes be confounded by the treatment itself. Consider using a complementary assay, such as a trypan blue exclusion assay or a live/dead cell stain, to confirm your findings.

Q3: The results of my experiments with this compound are inconsistent.

A3: Lack of reproducibility is a common challenge in cell culture experiments. Here are some tips to improve consistency:

  • Consistent Cell Culture Practices: Maintain a consistent cell passage number, seeding density, and growth phase for all your experiments.

  • Stock Solution Preparation and Storage: Prepare a large batch of your this compound stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles[5][11][12][13].

  • Precise Dilutions: Ensure accurate and consistent serial dilutions of your stock solution for each experiment.

  • Control for Experimental Variables: Include appropriate controls in every experiment, including a vehicle control (DMSO) and a positive control (a compound known to induce the expected effect).

Q4: I am observing a paradoxical activation of a signaling pathway after this compound treatment.

A4: Paradoxical activation of signaling pathways by kinase inhibitors is a known phenomenon[11][14][15][16][17]. This can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of the kinase or disrupting negative feedback loops. If you observe an unexpected increase in the phosphorylation of a downstream effector, consider the following:

  • Dose-Dependence: Investigate if this paradoxical effect is dose-dependent. It may only occur within a specific concentration range.

  • Time-Course Analysis: Perform a time-course experiment to see if the activation is transient or sustained.

  • Alternative Pathway Activation: The inhibition of the primary target may lead to the compensatory activation of an alternative signaling pathway. Consider investigating other related pathways that might be activated in response to EGFR/HER2 inhibition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the use of this compound.

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective, ATP-competitive inhibitor of the tyrosine kinase activity of both EGFR (HER1) and HER2. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Q: How should I prepare and store this compound?

A: this compound is typically supplied as a solid. It is soluble in DMSO[1]. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C for long-term stability[5][11][12][13]. Avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium and mix thoroughly.

Q: What is a typical starting concentration range for this compound in cell culture?

A: A good starting point for a dose-response experiment is a wide range of concentrations, typically from low nanomolar to low micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The optimal concentration will vary depending on the cell line's sensitivity and the specific experimental endpoint.

Q: How can I confirm that this compound is inhibiting its target in my cells?

A: The most direct way to confirm target engagement is to perform a western blot analysis to assess the phosphorylation status of EGFR and HER2. Treat your cells with this compound for a short period (e.g., 1-4 hours) and then probe for phosphorylated EGFR (e.g., at tyrosine 1068) and phosphorylated HER2 (e.g., at tyrosine 1221/1222)[18]. You should observe a dose-dependent decrease in the phosphorylation of these receptors compared to the untreated control.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Please note that these values can vary depending on the specific assay conditions and duration of treatment.

Cell LineCancer TypeIC50 (µM)Citation
H1650Non-Small Cell Lung CancerVaries[19]
H1975Non-Small Cell Lung CancerVaries[19][20]
A549Non-Small Cell Lung CancerVaries[20]
H1299Non-Small Cell Lung CancerVaries[19]
MCF-7Breast Cancer~10-54[21][22]
MDA-MB-231Breast Cancer~11-115[21][22][23]
T-47DBreast CancerVaries[22]
Panc-1Pancreatic CancerVaries[24][25]
MiaPaCa-2Pancreatic CancerVaries[24]
U87MGGlioblastomaVaries[26][27]
U251GlioblastomaVaries[28]
U373MGGlioblastomaVaries[26]
HCT116Colorectal CancerVaries[29]

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot for EGFR and HER2 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its targets, EGFR and HER2.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-HER2 (e.g., Tyr1221/1222), anti-total HER2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach about 80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Then, incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: The next day, wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds EGFR->EGFR HER2 HER2 EGFR->HER2 Heterodimerization ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS PKI166 This compound PKI166->EGFR Inhibits PKI166->HER2 Inhibits ATP ATP ATP->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start: Cell Line Selection dose_response Dose-Response Assay (e.g., MTT) Determine IC50 start->dose_response target_inhibition Western Blot for p-EGFR/p-HER2 Confirm Target Inhibition dose_response->target_inhibition Use concentrations around IC50 cytotoxicity Cytotoxicity/Viability Assays (e.g., Trypan Blue, Live/Dead) target_inhibition->cytotoxicity functional_assays Functional Assays (e.g., Migration, Invasion, Apoptosis) cytotoxicity->functional_assays end End: Optimal Concentration Determined functional_assays->end Troubleshooting_Tree start Problem with this compound Experiment no_effect No/Low Efficacy start->no_effect high_toxicity High Cytotoxicity start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_target Check Target Expression (EGFR/HER2) no_effect->check_target Is target expressed? optimize_conc Optimize Concentration (Dose-Response) no_effect->optimize_conc Is concentration optimal? check_compound Check Compound Integrity & Solubility no_effect->check_compound Is compound ok? check_resistance Consider Acquired Resistance no_effect->check_resistance Previous inhibitor exposure? check_sensitivity Check Cell Line Sensitivity (IC50 data) high_toxicity->check_sensitivity Is cell line highly sensitive? check_off_target Consider Off-Target Effects (Lower Conc.) high_toxicity->check_off_target Is concentration too high? check_solvent Check Solvent Toxicity (Vehicle Control) high_toxicity->check_solvent Is DMSO concentration high? standardize_culture Standardize Cell Culture Practices inconsistent->standardize_culture Are practices consistent? aliquot_stock Aliquot & Store Stock Solution Properly inconsistent->aliquot_stock How is stock handled? use_controls Use Appropriate Controls inconsistent->use_controls Are controls included?

References

Pki-166 light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and storage of the EGFR tyrosine kinase inhibitor, PKI-166. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from light and air.
4°CUp to 2 yearsFor shorter-term storage. Protect from light.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q2: Is this compound light sensitive?

Yes, this compound is known to be sensitive to light and air. Exposure to light can lead to degradation of the compound, potentially affecting its potency and leading to inconsistent experimental results. It is critical to protect both the solid compound and solutions of this compound from light during storage and handling.

Q3: What solvent should I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental buffer.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.

Issue 1: Inconsistent or lower-than-expected activity in in vitro kinase assays.

Possible Cause 1: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommendations in Table 1.

    • Protect from Light: During your experiment, minimize the exposure of this compound solutions to ambient and direct light. Use amber-colored tubes or wrap tubes in aluminum foil.

    • Prepare Fresh Solutions: If you suspect degradation, prepare fresh stock solutions from the solid compound. It is advisable to aliquot stock solutions upon preparation to minimize the number of freeze-thaw cycles.

Possible Cause 2: Solubility issues in aqueous assay buffers.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).

    • Observe for Precipitation: Visually inspect your final diluted solutions for any signs of precipitation. If precipitation is observed, you may need to optimize your dilution scheme or consider the use of a solubilizing agent, if compatible with your assay.

Issue 2: High background signal or off-target effects in cell-based assays.

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: If you have not already, conduct a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. This will help identify a concentration that effectively inhibits EGFR without causing significant off-target effects or cytotoxicity.

Possible Cause 2: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Review Target Selectivity: Be aware of the known off-target profile of this compound. While it is a potent EGFR inhibitor, it can also inhibit other kinases at higher concentrations.

    • Use Control Inhibitors: Include well-characterized, highly specific inhibitors for other potential targets as controls in your experiments to help differentiate between on-target and off-target effects.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol outlines a general procedure for assessing the photostability of this compound, which can be adapted to specific laboratory conditions.

Objective: To determine the extent of degradation of this compound upon exposure to a controlled light source.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • HPLC system with a UV detector

  • Amber and clear glass vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare two sets of samples by diluting the stock solution to a suitable concentration (e.g., 100 µM) in a mixture of ACN and water.

    • Place one set of samples in clear glass vials (light-exposed samples).

    • Place the second set of samples in amber glass vials or wrap clear vials in aluminum foil (dark control samples).

  • Light Exposure:

    • Place both the light-exposed and dark control samples in the photostability chamber.

    • Expose the samples to a controlled light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water and ACN, both with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point by comparing the peak area of the light-exposed sample to the dark control sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: In Vitro EGFR Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against EGFR kinase.

Objective: To determine the IC50 value of this compound for the inhibition of EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Specific EGFR substrate (e.g., a synthetic peptide)

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations.

    • Prepare a solution of EGFR kinase in kinase assay buffer.

    • Prepare a solution of the EGFR substrate and ATP in kinase assay buffer.

  • Assay Setup:

    • To the wells of a 384-well plate, add the this compound dilutions.

    • Add the EGFR kinase solution to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Start the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the kinase activity (e.g., luminescence signal) against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PKI166 This compound PKI166->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep_Sample Prepare this compound Samples (Light-Exposed & Dark Control) Expose Expose to Light Source in Photostability Chamber Prep_Sample->Expose Analyze Analyze Samples by HPLC-UV at Time Points Expose->Analyze Interpret Calculate % Degradation & Determine Kinetics Analyze->Interpret

Caption: Workflow for a forced photodegradation study of this compound.

Interpreting unexpected results with Pki-166

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pki-166. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when working with this potent EGFR and HER2 tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It also demonstrates inhibitory activity against HER2 (human epidermal growth factor receptor 2). By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.

Q2: What are the known IC50 values for this compound?

A2: The inhibitory potency of this compound can vary depending on the specific kinase and the assay conditions. The following table summarizes reported IC50 values.

Target KinaseIC50 (nM)
EGFR Tyrosine Kinase0.7[1]
c-Abl28
c-Src103
VEGFR2/KDR327
FLT1962
c-Kit2210
PKC-alpha>100,000
Cdc2/cyclin B78,000

Q3: In which cancer cell lines has this compound shown anti-proliferative activity?

A3: In vitro studies have demonstrated that this compound has potent anti-proliferative activity in various EGFR-overexpressing cell lines.[2] It has been shown to be effective in pancreatic and epidermoid carcinoma cell lines.

Q4: What are the common dose-limiting toxicities observed in clinical trials?

A4: In a phase I clinical trial, the dose-limiting toxicities for this compound included diarrhea, skin rash, and elevations in transaminase levels.[2][3]

Troubleshooting Guides

Unexpected Result 1: Lack of or Reduced Inhibition of Cell Growth

Problem: You are treating your cancer cell line with this compound but are not observing the expected decrease in cell viability or proliferation in your MTT or other viability assays.

Possible Causes and Troubleshooting Steps:

  • Cell Line Resistance:

    • Intrinsic Resistance: The cell line may not be dependent on EGFR or HER2 signaling for survival. This can be due to mutations in downstream signaling components (e.g., KRAS, BRAF) that render the cells independent of upstream receptor tyrosine kinase activity.

    • Acquired Resistance: Prolonged exposure to the inhibitor may have led to the development of resistant clones.[4] This can occur through various mechanisms, including secondary mutations in the EGFR or HER2 kinase domain, or upregulation of bypass signaling pathways.[5]

    • Troubleshooting:

      • Confirm Target Expression: Verify the expression levels of total EGFR and HER2, as well as their phosphorylated (active) forms, in your cell line using Western blotting.

      • Sequence Key Genes: Sequence the EGFR, HER2, KRAS, and BRAF genes in your cell line to check for known resistance-conferring mutations.

      • Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive to EGFR/HER2 inhibition (e.g., A431) to confirm the activity of your compound stock.

  • Suboptimal Experimental Conditions:

    • Incorrect Concentration: The concentration of this compound used may be too low to achieve effective inhibition.

    • Drug Inactivation: The compound may be unstable in your culture medium or may be metabolized by the cells.

    • Troubleshooting:

      • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 value in your specific cell line.

      • Check Compound Stability: Ensure your this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.

      • Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended targets (EGFR and HER2) within the intact cells.

Unexpected Result 2: Inconsistent Western Blot Results for p-EGFR/p-HER2

Problem: You are observing variable or no decrease in the phosphorylation of EGFR or HER2 after treating cells with this compound.

Possible Causes and Troubleshooting Steps:

  • Timing of Ligand Stimulation and Inhibitor Treatment:

    • The timing and duration of growth factor stimulation (e.g., with EGF) and this compound treatment are critical for observing changes in receptor phosphorylation.

    • Troubleshooting:

      • Optimize Treatment Times: Perform a time-course experiment. Typically, cells are serum-starved for several hours, pre-treated with the inhibitor for 1-2 hours, and then stimulated with a growth factor like EGF for a short period (e.g., 15-30 minutes) before lysis.[6]

      • Ensure Potent Ligand Stimulation: Confirm that your growth factor stock is active and used at a concentration that elicits a robust phosphorylation signal in your untreated control cells.

  • Technical Issues with Western Blotting:

    • Poor Antibody Quality: The primary antibodies for the phosphorylated or total proteins may not be specific or sensitive enough.

    • Suboptimal Protein Extraction and Handling: Inefficient lysis or dephosphorylation of proteins during sample preparation can lead to inconsistent results.

    • Troubleshooting:

      • Validate Antibodies: Use positive and negative controls to validate your antibodies. For phospho-specific antibodies, include a control where the cell lysate is treated with a phosphatase to confirm signal specificity.[7]

      • Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

      • Optimize Western Blot Protocol: Follow a well-established protocol for EGFR/p-EGFR Western blotting, paying close attention to details like gel percentage, transfer conditions, and blocking steps.[8]

Unexpected Result 3: Evidence of Off-Target Effects

Problem: You observe cellular effects that cannot be explained by the inhibition of EGFR and HER2, or you see inhibition of cell growth in a cell line that does not express these receptors.

Possible Causes and Troubleshooting Steps:

  • Inhibition of Other Kinases:

    • While this compound is selective, it can inhibit other kinases at higher concentrations (see IC50 table). These off-target effects may be responsible for the observed phenotype.[9]

    • Troubleshooting:

      • Perform a Kinase Panel Screen: To identify potential off-target kinases, you can screen this compound against a broad panel of kinases.

      • Correlate with IC50 Values: Compare the effective concentration in your cellular assay with the known IC50 values for off-target kinases. If the cellular effect occurs at concentrations where off-target inhibition is likely, this may be the cause.

      • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different EGFR/HER2 inhibitor. If the phenotype is the same, it is more likely to be an on-target effect.

  • Non-Specific Cytotoxicity:

    • At very high concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to their intended target, such as membrane disruption or mitochondrial toxicity.

    • Troubleshooting:

      • Assess Apoptosis and Necrosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to programmed apoptosis (more likely with on-target effects) or necrosis (can indicate non-specific toxicity).

      • Evaluate Mitochondrial Function: Assess mitochondrial membrane potential to check for general mitochondrial toxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[10]

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[10]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[10]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]

Western Blot for p-EGFR and Total EGFR

This protocol is used to determine the effect of this compound on EGFR phosphorylation.

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, serum-starve the cells for 24 hours. Pre-treat with this compound (e.g., 0.5 or 5.0 µM) for 1 hour, then stimulate with EGF (e.g., 50 ng/mL) for 15 minutes.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the binding of this compound to its target proteins in a cellular context.[11][12][13]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein (EGFR and HER2) remaining at each temperature using Western blotting or another detection method.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates that the drug has bound to and stabilized the target protein.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Pki166 This compound Pki166->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify this compound Integrity (Age, Storage, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentrations, Times, Reagents) Start->Check_Protocol Validate_Cells Validate Cell Line (Target Expression, Resistance Status) Start->Validate_Cells On_Target Confirm On-Target Effect (Western Blot for p-EGFR/p-HER2) Check_Compound->On_Target Check_Protocol->On_Target Validate_Cells->On_Target Target_Engagement Assess Target Engagement (CETSA) On_Target->Target_Engagement If no inhibition Off_Target Investigate Off-Target Effects (Kinase Profiling, Toxicity Assays) On_Target->Off_Target If unexpected phenotype Conclusion Draw Conclusion Target_Engagement->Conclusion Off_Target->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Data_Interpretation_Logic Result Cell Growth Inhibited? pEGFR_Inhibited p-EGFR/p-HER2 Inhibited? Result->pEGFR_Inhibited Yes Resistance Cellular Resistance or Technical Issue Result->Resistance No Target_Engaged Target Engagement Confirmed (CETSA)? pEGFR_Inhibited->Target_Engaged No OnTarget_Effect Likely On-Target Effect pEGFR_Inhibited->OnTarget_Effect Yes OffTarget_Effect Possible Off-Target Effect or Non-Specific Toxicity Target_Engaged->OffTarget_Effect Yes Protocol_Issue Review Protocol and Compound Integrity Target_Engaged->Protocol_Issue No

Caption: Decision tree for interpreting data from this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison of PKI-166 and Gefitinib for EGFR Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) has emerged as a critical target, particularly in non-small cell lung cancer (NSCLC). Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain have revolutionized treatment paradigms. This guide provides a detailed comparison of two such inhibitors: PKI-166, a dual EGFR/HER2 inhibitor, and Gefitinib, a first-generation EGFR TKI. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation.

Mechanism of Action

Both this compound and Gefitinib are competitive inhibitors of the EGFR tyrosine kinase, binding to the ATP-binding site within the intracellular domain of the receptor. This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and metastasis.

Gefitinib is a selective inhibitor of EGFR (also known as ErbB1 or HER1).[1] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21.[2] These mutations lead to a state of "oncogene addiction," where cancer cells become highly dependent on EGFR signaling for their survival.

This compound is a dual inhibitor, targeting both EGFR and HER2 (ErbB2).[3] The rationale for dual inhibition stems from the potential for HER2 to potentiate EGFR signaling, which could render EGFR inhibitors less effective when HER2 levels are high.[3]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and Gefitinib against EGFR. It is important to note that a direct head-to-head comparison of these inhibitors against a comprehensive panel of EGFR mutations within a single study is limited in the publicly available literature. The data presented here is compiled from various sources, and experimental conditions may differ.

InhibitorTargetIC50 (nM)Reference
This compoundEGFR Tyrosine Kinase0.7[1]
GefitinibEGFR Tyrosine Kinase--
Wild-Type EGFR
H1666 (cell line)2000[4]
Mutant EGFR
H3255 (L858R)10 - 40[4]
H1650 (Exon 19 del)>1000[5]
H1975 (L858R/T790M)>10000[4]
H1650-ER1 (Erlotinib Resistant)>10000[6]
This compoundH1650-ER1 (Erlotinib Resistant)>10000[6]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate greater potency. The data for H1650-ER1 cells suggests that in this erlotinib-resistant cell line, both this compound and Gefitinib show limited activity against substrate phosphorylation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate EGFR inhibitors.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

  • Assay Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used. This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • This compound and Gefitinib, serially diluted.

    • ADP-Glo™ Kinase Assay reagents.

  • Procedure:

    • Add kinase buffer, EGFR enzyme, and the peptide substrate to the wells of a microplate.

    • Add the serially diluted inhibitors (this compound or Gefitinib) or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular EGFR Autophosphorylation Assay (Western Blot)

This cell-based assay determines the ability of an inhibitor to block EGFR autophosphorylation in intact cells.

  • Cell Culture and Treatment:

    • Culture EGFR-expressing cancer cell lines (e.g., A431, H3255) to sub-confluency.

    • Starve the cells in serum-free medium for 24 hours to reduce basal EGFR activity.

    • Treat the cells with various concentrations of this compound or Gefitinib for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

    • Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or Gefitinib for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for cell growth inhibition.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKI166 This compound PKI166->P_EGFR Inhibition Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition

Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.

Experimental Workflow: Cellular EGFR Autophosphorylation Assay

Western_Blot_Workflow cluster_workflow Workflow start Seed and starve EGFR-expressing cells treatment Treat with this compound or Gefitinib start->treatment stimulation Stimulate with EGF treatment->stimulation lysis Cell Lysis stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer probing Antibody Probing (p-EGFR, Total EGFR) transfer->probing detection Detection and Quantification probing->detection

Caption: Workflow for assessing cellular EGFR autophosphorylation inhibition.

Conclusion

Both this compound and Gefitinib are potent inhibitors of the EGFR tyrosine kinase. Gefitinib has a well-established clinical profile, particularly for NSCLC with activating EGFR mutations. This compound presents an interesting profile as a dual EGFR/HER2 inhibitor, which may offer advantages in tumors where HER2 signaling plays a significant role.

References

Comparative Efficacy of PKI-166 and Other Tyrosine Kinase Inhibitors in Targeting EGFR and HER2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data on the pyrrolo-pyrimidine derivative PKI-166 reveals its potent and selective inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), positioning it as a notable compound in the landscape of Tyrosine Kinase Inhibitors (TKIs). This guide provides a comparative overview of this compound's efficacy against other well-established TKIs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is an orally bioavailable, ATP-competitive inhibitor of the EGFR and HER2 tyrosine kinases.[1][2] Its mechanism of action involves binding to the intracellular kinase domain of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and migration.[3][4] This dual inhibition profile places this compound in a class of TKIs that includes lapatinib, while its potent EGFR inhibition invites comparison with agents like gefitinib and erlotinib.

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following table summarizes the IC50 values of this compound in comparison to other TKIs against EGFR and in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is collated from various sources to provide a comparative perspective.

Tyrosine Kinase InhibitorTarget/Cell LineIC50 (nM)Reference
This compound EGFR (intracellular kinase domain)0.7[1][2]
GefitinibEGFR-mutant NSCLC cell linesVaries (e.g., ~10-100)[5][6][7]
ErlotinibEGFR-mutant NSCLC cell linesVaries (e.g., ~20-200)[5][6][7]
LapatinibHER2-overexpressing breast cancer cell linesVaries (e.g., ~10-500)[8]

Preclinical In Vivo Efficacy

Xenograft models in immunocompromised mice are instrumental in evaluating the in vivo antitumor activity of TKIs. Studies have demonstrated the efficacy of this compound in reducing tumor growth in various cancer models.

In a pancreatic cancer xenograft model, oral administration of this compound at a dose of 100 mg/kg per day resulted in significant inhibition of tumor growth and metastasis, and increased survival.[1] When compared to other TKIs in different models, the efficacy can be contextualized. For instance, erlotinib has also shown significant tumor growth inhibition in pancreatic cancer xenograft models.[9] In HER2-overexpressing breast cancer xenograft models, lapatinib has demonstrated notable antitumor activity.[10] While direct comparative in vivo studies with this compound are limited, the available data suggests its potential as a potent anti-cancer agent.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating TKIs, the following diagrams are provided.

EGFR_HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation HER3 HER3 HER3->PI3K PKI166 This compound PKI166->EGFR PKI166->HER2 Other_TKIs Other TKIs (Gefitinib, Lapatinib) Other_TKIs->EGFR Other_TKIs->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR and HER2 Signaling Pathways and TKI Inhibition.

TKI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture (e.g., Breast, Lung) IC50_Assay IC50 Determination (MTT/CellTiter-Glo Assay) Cell_Culture->IC50_Assay Western_Blot Western Blot Analysis (p-EGFR, p-HER2, p-Akt) Cell_Culture->Western_Blot Data_Analysis Data Analysis and Comparative Efficacy Assessment IC50_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model (e.g., Nude Mice) TKI_Treatment TKI Administration (Oral Gavage) Xenograft->TKI_Treatment Tumor_Measurement Tumor Volume Measurement TKI_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Behavior) Tumor_Measurement->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Preclinical Evaluation Workflow for Tyrosine Kinase Inhibitors.

Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

A common method to determine the IC50 of a TKI is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[11]

  • Cell Seeding: Cancer cell lines (e.g., SK-BR-3 for HER2-overexpressing breast cancer, or A549 for NSCLC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • TKI Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the TKI (e.g., this compound, gefitinib, lapatinib) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to assess the inhibition of EGFR and HER2 phosphorylation and downstream signaling molecules.[12][13][14][15]

  • Cell Lysis: Cancer cells are treated with the TKI for a specified time, followed by stimulation with a growth factor like EGF if necessary. The cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt) and total proteins as loading controls (e.g., anti-EGFR, anti-HER2, anti-Akt, anti-β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of TKIs in a xenograft mouse model.[9][10][16][17][18][19][20][21]

  • Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound, other TKIs).

  • TKI Administration: The TKIs are administered to the mice, typically via oral gavage, at a predetermined dose and schedule (e.g., daily or twice daily).

  • Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: The tumor growth curves for each treatment group are plotted, and statistical analysis is performed to compare the tumor growth inhibition between the different TKI-treated groups and the control group.

Conclusion

This compound demonstrates significant potential as a dual inhibitor of EGFR and HER2. While direct, comprehensive comparative studies with a wide array of other TKIs are not extensively available in the public domain, the existing preclinical data indicates its high potency. Further head-to-head clinical trials are necessary to definitively establish its comparative efficacy and safety profile against currently approved TKIs. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other novel TKIs.

References

Validating the Anti-Metastatic Potential of Pki-166: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the inhibition of the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone in the management of several malignancies. Pki-166, a potent and selective dual inhibitor of EGFR and other ErbB family receptors, has demonstrated promise in preclinical studies. This guide provides a comparative analysis of the anti-metastatic effects of this compound against other well-established EGFR tyrosine kinase inhibitors (TKIs), namely gefitinib and erlotinib. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an anti-metastatic agent.

Mechanism of Action: Targeting the Drivers of Metastasis

This compound, like gefitinib and erlotinib, is a small molecule inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain. This action blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and, importantly, metastasis. The EGFR signaling pathway, upon activation by ligands such as EGF, triggers a cascade of events involving pathways like RAS/MAPK and PI3K/Akt. These pathways are intricately linked to the processes of cell migration, invasion, and angiogenesis, all of which are hallmarks of metastasis.

The inhibition of EGFR by these TKIs is expected to downregulate the expression and activity of key players in the metastatic process, including matrix metalloproteinases (MMPs), which are enzymes responsible for degrading the extracellular matrix, a critical step in cancer cell invasion.

Comparative Efficacy in Preclinical Models

While clinical data directly comparing the anti-metastatic efficacy of this compound with gefitinib and erlotinib is limited, preclinical evidence provides valuable insights. The following tables summarize the available data from in vitro and in vivo studies.

In Vitro Anti-Metastatic Activity
Parameter This compound Gefitinib Erlotinib Reference Cancer Cell Line(s)
Inhibition of Cell Migration (Wound Healing Assay) Data not availableSignificant inhibitionSignificant inhibitionVarious cancer cell lines
Inhibition of Cell Invasion (Transwell Assay) Potent inhibition of invasionEffective in reducing invasionDemonstrates anti-invasive propertiesVarious cancer cell lines
Effect on MMP-2 Activity Expected to decreaseShown to decreaseReduces MMP-2 activityVarious cancer cell lines
Effect on MMP-9 Activity Expected to decreaseShown to decreaseReduces MMP-9 expression and activityVarious cancer cell lines
In Vivo Anti-Metastatic Activity in Animal Models
Parameter This compound Gefitinib Erlotinib Animal Model
Reduction in Lung Metastases Demonstrated efficacy in preclinical modelsEffective in reducing lung metastasesReduces the number of lung metastasesOrthotopic and metastatic mouse models
Inhibition of Tumor Angiogenesis Potent anti-angiogenic effects observedInhibits tumor-induced angiogenesisDemonstrates anti-angiogenic activityVarious cancer models
Prolongation of Survival in Metastatic Models Data not availableImproves survival in metastatic modelsIncreases survival in preclinical metastatic modelsVarious cancer models

Note: While preclinical studies have shown the anti-tumor activity of this compound in various models, specific data focusing on and quantifying its anti-metastatic efficacy in direct comparison to gefitinib and erlotinib is limited.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

EGFR_Metastasis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR Tyrosine Kinase Inhibitors EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (MMPs, VEGF, etc.) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Invasion Invasion Transcription->Invasion Promotes Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes Pki166 This compound Pki166->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Transwell_Invasion_Assay cluster_workflow Transwell Invasion Assay Workflow start Start coat Coat Transwell insert with Matrigel start->coat seed Seed cancer cells in upper chamber coat->seed add_inhibitor Add EGFR inhibitor (this compound, Gefitinib, or Erlotinib) to upper chamber seed->add_inhibitor add_chemoattractant Add chemoattractant (e.g., FBS) to lower chamber add_inhibitor->add_chemoattractant incubate Incubate for 24-48 hours add_chemoattractant->incubate remove_cells Remove non-invading cells from upper surface incubate->remove_cells fix_stain Fix and stain invading cells remove_cells->fix_stain quantify Quantify invading cells by microscopy fix_stain->quantify end End quantify->end

Pki-166: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pki-166 is a potent, orally available, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Its development, although discontinued, provides a valuable case study in the translation of preclinical findings. This guide offers an objective comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data, to inform future research and drug development in the field of targeted cancer therapy.

In Vitro Efficacy: Potent Inhibition of EGFR/HER2 Signaling

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those dependent on EGFR and HER2 signaling. The primary mechanism of action involves the inhibition of receptor phosphorylation, which subsequently blocks downstream signaling pathways crucial for cell growth and survival.

A key metric for in vitro potency is the half-maximal inhibitory concentration (IC50). In the A431 epidermoid carcinoma cell line, which overexpresses EGFR, this compound exhibited an IC50 of 1.0 µM.[1] Furthermore, studies have confirmed that this compound effectively inhibits the phosphorylation of both EGFR and HER2 in HER2-overexpressing breast cancer cell lines such as SKBR3, as well as in other lines including MDA-MB-231, MDA-MB-468, and SUM149. This inhibition of receptor activation is a critical first step in its anti-cancer activity.

For comparison, other well-established HER2-targeted tyrosine kinase inhibitors (TKIs) have shown a range of potencies in similar cell lines. For instance, lapatinib, another dual EGFR/HER2 inhibitor, has reported IC50 values of 0.023 µM in BT474 cells and 0.080 µM in SKBr3 cells, while the irreversible pan-HER inhibitor neratinib shows even greater potency with IC50 values of 0.003-0.004 µM in these same cell lines.[2]

CompoundCell LineTarget(s)IC50 (µM)
This compound A431EGFR1.0[1]
LapatinibBT474EGFR/HER20.023[2]
SKBr3EGFR/HER20.080[2]
NeratinibBT474EGFR/HER2/HER40.003[2]
SKBr3EGFR/HER2/HER40.004[2]

Table 1: Comparative In Vitro Potency (IC50) of this compound and Other HER2-Targeted TKIs.

In Vivo Efficacy: Preclinical Antitumor Activity

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While specific quantitative data on tumor growth inhibition (TGI) for this compound in preclinical xenograft models is not extensively available in the public domain, its antitumor activity has been demonstrated. The HER2-positive NCI-N87 gastric cancer xenograft model is a well-established system for evaluating HER2-targeted therapies. Studies with other HER2 inhibitors in this model have shown significant tumor growth inhibition, providing a benchmark for expected in vivo activity.[3][4][5][6]

A phase I clinical trial in patients with advanced solid malignancies provided insights into the in vivo behavior of this compound in humans. The study established a maximum tolerated dose (MTD) and characterized its pharmacokinetic profile. While the trial was not designed to definitively assess efficacy, stable disease was observed in 11 patients for more than two cycles, suggesting a level of antitumor activity.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 value of a tyrosine kinase inhibitor like this compound.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of a HER2 inhibitor.

  • Cell Implantation: A suspension of human cancer cells (e.g., NCI-N87) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Toxicity Assessment: Animal well-being is monitored daily, and body weight is measured regularly as an indicator of toxicity.

  • Study Termination and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by targeting the ATP-binding site of the EGFR and HER2 tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The two major pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, which plays a central role in cell survival and growth. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Pki166_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Pki166 This compound Pki166->EGFR Pki166->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Figure 1. This compound Signaling Pathway Inhibition. This diagram illustrates how this compound inhibits EGFR and HER2, blocking downstream RAS/MAPK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation and survival.

Conclusion

This compound demonstrates clear in vitro activity through the potent inhibition of EGFR and HER2 phosphorylation and downstream signaling, leading to reduced cancer cell proliferation. While comprehensive in vivo efficacy data from preclinical models is limited in publicly accessible literature, the observation of stable disease in a phase I clinical trial suggests a degree of antitumor activity. The provided experimental protocols offer a framework for the preclinical evaluation of similar tyrosine kinase inhibitors. The discontinuation of this compound's development highlights the challenges of translating promising preclinical activity into clinical success. Nevertheless, the study of such compounds provides valuable insights for the ongoing development of more effective and targeted cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of PKI-166: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals engaged in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of a safe and efficient workflow. This guide provides essential safety and logistical information for the disposal of PKI-166, a potent EGFR tyrosine kinase inhibitor. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Core Safety and Handling Protocols

This compound is classified as acutely toxic if swallowed.[1] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of the powder.

Step-by-Step Disposal Procedure

While specific institutional guidelines may vary, the following procedure outlines the standard best practices for the disposal of this compound and its contaminated materials.

  • Segregation of Waste: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, centrifuge tubes), and personal protective equipment, must be segregated as hazardous chemical waste.

  • Containerization:

    • Place solid waste into a clearly labeled, sealed, and leak-proof container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(R)-4-[4-[(1-Phenylethyl)amino]-1H-pyrrolo[2,3-d]pyrimidin-6-yl]-phenol" or "this compound". The concentration and quantity of the waste should also be noted.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by trained EHS personnel.[2]

  • Documentation: Maintain a log of all this compound waste generated, including the date, quantity, and responsible personnel.

  • Disposal: The final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program, which will ensure disposal in accordance with all local, state, and federal regulations.[3] Never dispose of this compound down the drain or in regular trash.

Quantitative Safety Data

The following table summarizes key safety and physical property data for this compound, extracted from its Safety Data Sheet (SDS).[1]

PropertyValue
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Codes P264, P270, P301 + P310, P405, P501
Hazard Class Acute Toxicity 3 (Oral)
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Form Powder
Color White to beige
Solubility DMSO: 10 mg/mL
Storage Temperature 2-8°C

This compound Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] Understanding its mechanism of action is crucial for appreciating its biological impact and the importance of proper handling. The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates PKI166 This compound PKI166->TKD Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TKD->Downstream Phosphorylates Response Cellular Responses (Proliferation, Survival) Downstream->Response

Simplified EGFR signaling pathway showing inhibition by this compound.

References

Essential Safety and Operational Guide for Handling Pki-166

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Pki-166 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.

Compound Overview

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It is an ATP-competitive inhibitor with an IC50 of 0.7 nM for the intracellular kinase domain of EGFR.[3] this compound is supplied as a white to beige powder and is soluble in DMSO.

Safety and Handling

Hazard Identification and Precautionary Measures

This compound is classified as acutely toxic if swallowed. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS).

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing.
Skin and Body Protection A lab coat or gown that is buttoned and has long sleeves. For larger quantities or when generating dust, consider coveralls.
Respiratory Protection For handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.

Operational Plan: Laboratory Handling Protocol

This step-by-step protocol outlines the safe handling of this compound powder for the preparation of stock solutions.

  • Preparation:

    • Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.

    • Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), calibrated pipettes and tips, vortex mixer, and labeled storage vials.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Use a calibrated analytical balance within a chemical fume hood or a balance enclosure to weigh the desired amount of this compound powder.

    • Handle the powder carefully to avoid generating dust. Use a spatula for transfers.

  • Solubilization:

    • In the chemical fume hood, add the appropriate volume of solvent to the vial containing the weighed this compound powder.

    • Cap the vial securely and vortex until the powder is completely dissolved. This compound is soluble in DMSO at 10 mg/mL.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] The solid powder should be stored at -20°C.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Spills For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. For major spills, evacuate the area and contact the institution's environmental health and safety department.[8]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., pipette tips, gloves, empty vials) should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused or unwanted this compound solutions should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of down the drain.
Container Disposal Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.

All hazardous waste must be disposed of through the institution's environmental health and safety program, following all local, state, and federal regulations.[9][10][11]

Visual Guides

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg JAK JAK EGFR->JAK Pki166 This compound Pki166->EGFR Inhibits ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCg->PKC STAT STAT JAK->STAT

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow for this compound Handling

Pki166_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Use cluster_disposal Disposal Prep Assemble Materials & Don PPE Hood Work in Chemical Fume Hood Prep->Hood Weigh Weigh this compound Powder Hood->Weigh Dissolve Dissolve in Solvent (DMSO) Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Experiment Use in Experiments Store->Experiment Waste Collect all waste as Hazardous Waste Experiment->Waste Dispose Dispose via EHS Program Waste->Dispose

Caption: A step-by-step workflow for the safe handling and use of this compound in a laboratory setting.

Logical Relationship for Safety and Disposal

Safety_Disposal_Logic cluster_risk Risk Assessment cluster_control Control Measures cluster_response Emergency Response cluster_waste Waste Management Hazard Hazard Identification (Toxic if Swallowed) Exposure Potential Exposure Routes (Ingestion, Inhalation, Skin/Eye) Hazard->Exposure Engineering Engineering Controls (Fume Hood) Exposure->Engineering Admin Administrative Controls (SOPs, Training) Exposure->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Exposure->PPE FirstAid First Aid (Flush, Seek Medical Attention) Exposure->FirstAid Spill Spill Response (Contain, Clean, Report) Exposure->Spill Engineering->Admin Admin->PPE Collection Segregate & Collect Hazardous Waste PPE->Collection Disposal Dispose via EHS Collection->Disposal

Caption: Interrelationship of risk assessment, control measures, and disposal for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pki-166
Reactant of Route 2
Reactant of Route 2
Pki-166

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.